molecular formula C18H20ClN3O B238153 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No. B238153
M. Wt: 329.8 g/mol
InChI Key: RFJRAGYBQFSROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. This compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical models.

Mechanism of Action

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide works by inhibiting the activity of the Aurora A kinase, a protein that is involved in cell division and is frequently overexpressed in cancer cells. By inhibiting Aurora A, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide disrupts the normal cell division process and triggers cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can induce cell death in cancer cells, both in vitro and in vivo. In addition, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit tumor growth in preclinical models of breast, ovarian, and colorectal cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is that it has shown promising results in preclinical models of cancer, indicating that it may be an effective therapy for certain types of cancer. However, one limitation is that further research is needed to determine the optimal dosage and treatment schedule for 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, as well as its potential side effects.

Future Directions

There are several potential future directions for research on 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One area of focus could be on developing new formulations of the compound that can improve its efficacy and reduce its potential side effects. Another area of research could be on identifying biomarkers that can predict which patients are most likely to respond to 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide treatment. Additionally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide as a cancer therapy.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline to form the intermediate N-(4-(4-methylpiperazin-1-yl)phenyl)-2-chlorobenzamide. This intermediate is then reacted with 2-amino-5-chloropyridine to form the final product, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.

Scientific Research Applications

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as breast, ovarian, and colorectal cancer. Preclinical studies have shown that 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for further development as a cancer therapy.

properties

Product Name

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

RFJRAGYBQFSROD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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